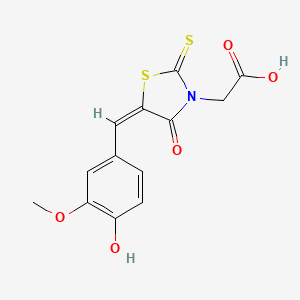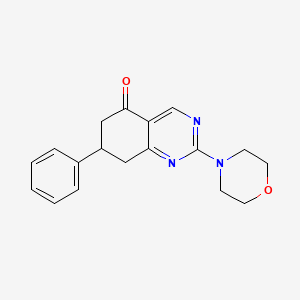
Wnt/|A-catenin-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wnt/|A-catenin-IN-2 is a compound that targets the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer . This pathway involves the regulation of gene transcription through the stabilization and nuclear translocation of β-catenin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/|A-catenin-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Wnt/|A-catenin-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wnt/|A-catenin-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Wnt/|A-catenin-IN-2 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets, such as the Frizzled family receptors and the low-density lipoprotein receptor-related proteins, preventing the stabilization and nuclear translocation of β-catenin . This inhibition leads to the downregulation of Wnt target genes and affects various cellular processes, including cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wnt/β-catenin-IN-1: Another inhibitor of the Wnt/β-catenin pathway with similar molecular targets.
XAV939: Inhibits tankyrase, leading to the stabilization of axin and the degradation of β-catenin.
Uniqueness
Wnt/|A-catenin-IN-2 is unique due to its specific binding affinity and selectivity for the Wnt/β-catenin pathway components. This specificity makes it a valuable tool for studying the pathway and developing targeted therapies .
Eigenschaften
Molekularformel |
C28H30N4O6 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-oxo-1-[2-(2-phenoxyacetyl)hydrazinyl]butan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O6/c1-18(2)25(28(36)32-31-24(33)17-38-21-9-5-4-6-10-21)30-27(35)22-11-7-8-12-23(22)29-26(34)19-13-15-20(37-3)16-14-19/h4-16,18,25H,17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,36) |
InChI-Schlüssel |
WAJYIFVIQGWFER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NNC(=O)COC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10873983.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)

![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874004.png)

![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)

